molecular formula C21H24N4O3 B5239692 3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one

3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one

Cat. No.: B5239692
M. Wt: 380.4 g/mol
InChI Key: ONEQDCHAPRSXOW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Morpholine-containing compounds: Known for their wide range of applications in medicinal chemistry and industry.

Uniqueness

3,4-Dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazolo[3,4-b]pyridine and morpholine moieties makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14-13-18(26)24(16(3)21(27)23-9-11-28-12-10-23)20-19(14)15(2)22-25(20)17-7-5-4-6-8-17/h4-8,13,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEQDCHAPRSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C(=NN2C3=CC=CC=C3)C)C(C)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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